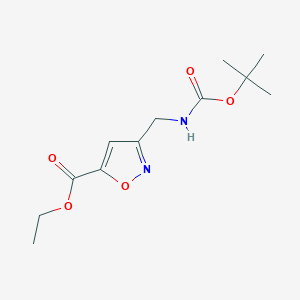
3-(Benzyloxycarbonylamino-methyl)-isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate typically involves multiple steps. One common method starts with the reduction of N-Boc protected amino acids to form N-Boc amino alcohols. These alcohols are then oxidized to the corresponding aldehydes, which are subsequently treated with hydroxylamine under mildly basic conditions to form oximes. The oximes undergo cyclization to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and scalable reactions, can be applied to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-aminomethylisoxazole-5-carboxylate: Lacks the tert-butoxycarbonyl protecting group.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C12H18N2O5 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(14-19-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16) |
Clé InChI |
NWORFAIQSDGHFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NO1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)
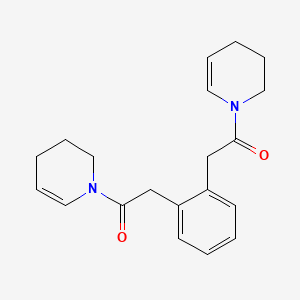

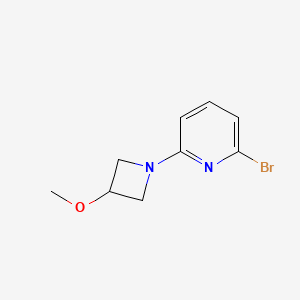
![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)
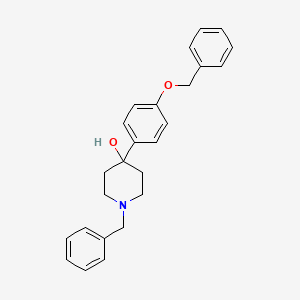
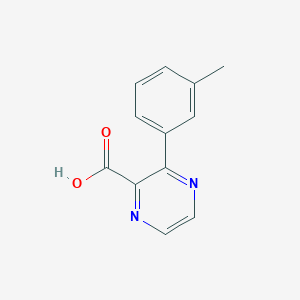
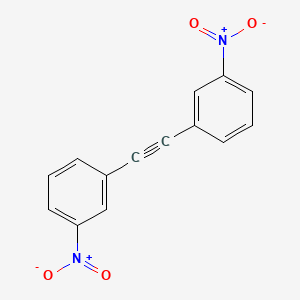




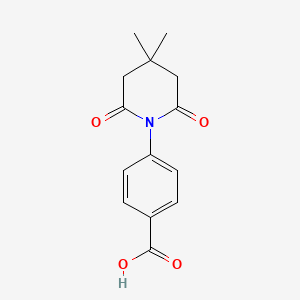
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
